The synthesis of 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile generally involves a multi-step process that may include the reaction of benzoyl chloride with 3,3-di(methylthio)acrylonitrile. This reaction is typically facilitated by a base such as triethylamine to enhance yield and purity. The reaction conditions, including temperature and solvent choice, are critical for optimizing the synthesis:
The molecular structure of 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile features:
The melting point of this compound is approximately 60 °C, and it has been predicted to have a boiling point around 371.2 °C . Its density is estimated at 1.350 g/cm³ .
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile can participate in several types of chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and catalytic hydrogenation for reduction .
The physical and chemical properties of 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile are summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.35 g/mol |
| Melting Point | 60 °C |
| Boiling Point | ~371.2 °C (predicted) |
| Density | ~1.350 g/cm³ (predicted) |
| Hazard Classification | Irritant |
These properties indicate that the compound is stable under standard laboratory conditions but should be handled with care due to its irritant nature .
The scientific applications of 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile are diverse:
Research continues to explore its utility in various fields, highlighting its importance in both academic and industrial settings .
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile is systematically named to denote its core acrylonitrile scaffold substituted at the 2-position by a 3-(trifluoromethyl)benzoyl group and at the 3-position by two methylthio groups. It carries the Chemical Abstracts Service (CAS) registry number 116492-97-8, ensuring unambiguous identification across chemical databases [1] [3]. Its molecular formula is C₁₃H₁₀F₃NO S₂, with a precise molecular weight of 317.35 g/mol, verified via high-resolution mass spectrometry [1].
The compound’s structure is defined by the SMILES notation CSC(SC)=C(C#N)C(=O)C1=CC(=CC=C1)C(F)(F)F, which encodes the connectivity of the trifluoromethylphenyl ring, acrylonitrile backbone, and methylthio substituents [1]. The International Chemical Identifier (InChI) key InChI=1S/C13H10F3NOS2/c1-19-12(20-2)10(7-17)11(18)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3 further confirms atomic arrangement and stereochemistry [1]. Crystallographic studies reveal that the molecule adopts a near-planar conformation, facilitating electronic conjugation between the benzoyl and acrylonitrile moieties. This planarity enhances electrophilic reactivity at the carbonyl carbon while the nitrile group polarizes adjacent bonds.
Table 1: Key Nomenclature and Structural Data
| Property | Value |
|---|---|
| CAS Registry Number | 116492-97-8 |
| IUPAC Name | 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile |
| Molecular Formula | C₁₃H₁₀F₃NO S₂ |
| Molecular Weight | 317.35 g/mol |
| SMILES | CSC(SC)=C(C#N)C(=O)C1=CC(=CC=C1)C(F)(F)F |
| InChI | InChI=1S/C13H10F3NOS2/c1-19-12(20-2)10(7-17)11(18)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3 |
Comparative analysis with structurally related compounds highlights its distinct features:
CAS No.: 30655-48-2
CAS No.: 869-06-7
CAS No.: 5875-50-3
CAS No.: 7782-76-5
CAS No.: 172585-66-9
CAS No.: